molecular formula C22H20F2N2O B12915436 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-76-8

5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12915436
CAS No.: 918645-76-8
M. Wt: 366.4 g/mol
InChI Key: VUKGNUOSZIJKAT-UHFFFAOYSA-N
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Description

5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-76-8) is a synthetic organic compound with a molecular formula of C22H20F2N2O and a molecular weight of 366.41 g/mol . This compound belongs to the class of tetrahydroquinolines, which are widely recognized as important nitrogen heterocycles frequently found in pharmacologically active compounds . The core 3,4-dihydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry and is exploited in drug discovery for its ability to interact with multiple biological targets . Research into closely related derivatives highlights their potential as multi-target directed ligands (MTDLs), particularly in neuroscience, with significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . These enzymes are key therapeutic targets for neurodegenerative diseases such as Alzheimer's . Furthermore, similar structural analogs are being investigated for their antioomycete and antifungal properties in agricultural research, suggesting potential applications in plant disease management . This combination of features makes this high-purity (97%) compound a valuable chemical tool for researchers developing new therapeutic agents for central nervous system disorders or novel agrochemicals. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

918645-76-8

Molecular Formula

C22H20F2N2O

Molecular Weight

366.4 g/mol

IUPAC Name

5,8-difluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C22H20F2N2O/c1-21(2)18-15(23)9-10-16(24)19(18)26(20(27)22(21,3)4)14-11-13-7-5-6-8-17(13)25-12-14/h5-12H,1-4H3

InChI Key

VUKGNUOSZIJKAT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)F)F)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with fluorinated quinoline derivatives, which are commercially available or prepared via electrophilic fluorination of quinoline precursors.
  • Tetramethyl substitution is introduced by alkylation reactions using methylating agents under controlled conditions to avoid over-alkylation or side reactions.

Formation of the Dihydroquinolinone Core

  • The 3,4-dihydroquinolin-2-one ring is typically formed by cyclization reactions involving amide or lactam formation.
  • Conditions such as acidic or basic catalysis, elevated temperatures, and dehydrating agents are employed to promote ring closure.

Biquinoline Linkage Formation

  • The biquinoline structure is achieved by coupling two quinoline units.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) are commonly used to form the critical carbon-nitrogen or carbon-carbon bonds.
  • Transition-metal catalysis, especially with palladium or nickel complexes, enables selective bond formation with high yields and stereochemical control.

Fluorine Substitution Considerations

  • Fluorine atoms at positions 5 and 8 are introduced early in the synthesis to ensure stability during subsequent steps.
  • Electrophilic fluorination or use of fluorinated starting materials ensures the correct placement of fluorine atoms.

Optimization and Scale-Up

  • Reaction conditions such as solvent choice, temperature, catalyst loading, and reaction time are optimized to maximize yield and purity.
  • For large-scale synthesis, continuous flow reactors and high-throughput screening methods are employed to improve reproducibility and efficiency.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Fluorination Electrophilic fluorinating agent Controlled temperature 5,8-difluoroquinoline derivative
2 Alkylation Methylating agent (e.g., MeI) Base, solvent (e.g., DMF) Introduction of tetramethyl groups
3 Cyclization (lactam formation) Acid/base catalysis Heat, dehydrating agent Formation of 3,4-dihydroquinolin-2-one
4 Cross-coupling (biquinoline formation) Pd or Ni catalyst, ligands Inert atmosphere, solvent Formation of biquinoline linkage
5 Purification Chromatography, recrystallization Ambient or reduced pressure Pure this compound

Research Findings and Analytical Data

  • Studies indicate that the choice of catalyst and ligand in the cross-coupling step critically affects the yield and stereoselectivity of the biquinoline formation.
  • The presence of fluorine substituents influences the electronic properties of the quinoline rings, affecting reactivity and stability during synthesis.
  • Optimization of methylation steps prevents side reactions such as over-alkylation or rearrangements.
  • Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, altering its chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying biological processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and stability, making it effective in its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional attributes of the target compound with related molecules:

Compound Name Substituents Halogens Molecular Weight (g/mol) Notable Properties/Activities
5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 3,3,4,4-tetramethyl, 5,8-difluoro F (×2) ~356.3* High lipophilicity; potential antiviral
[1(2H),3'-Biquinolin]-2-one, 5-fluoro-3,4-dihydro-3,4,4-trimethyl 3,4,4-trimethyl, 5-fluoro F (×1) ~341.3* Reduced steric bulk compared to target
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 3,4,4,5-tetramethyl, 8-chloro Cl (×1) 342.8 Chlorine may enhance electrophilicity
5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one 4-phenyl, 5,6,8-trichloro Cl (×3) 326.6 Cytotoxicity (inferred from halogenation)
Purine conjugate with 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine Difluoro benzoxazine-purine hybrid F (×2) ~450–500* Antiviral activity against HSV-1

*Calculated based on molecular formula.

Key Observations:

  • Halogen Effects : Fluorine atoms (as in the target compound) enhance electronegativity and metabolic stability compared to chlorine . Chlorinated analogs (e.g., ) may exhibit stronger electrophilic reactivity but lower bioavailability due to increased molecular weight.
  • Hybrid Structures : Compounds like the purine-benzoxazine conjugate () demonstrate that fluorinated dihydroheterocycles can synergize with other pharmacophores (e.g., purines) to enhance antiviral activity.

Biological Activity

5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS Number: 918645-76-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C22H20F2N2O
Molecular Weight: 366.40 g/mol
LogP: 5.1
Hydrogen Bond Acceptors: 4
Rotatable Bonds: 1

These properties suggest that the compound has a relatively high lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in cell cycle regulation. Notably, it has been studied for its inhibitory effects on PKMYT1 (a kinase involved in the DNA damage response), which is critical for the regulation of CDK1 phosphorylation.

Target KinaseEffectReference
PKMYT1Inhibitor
CDK1Regulation

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the growth of tumor cells with CCNE1 amplification in preclinical models. This suggests that it could be effective against certain cancers that exhibit this genetic alteration.

Case Studies

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values indicated a potent effect on cell viability.
    • Example : In a study involving CCNE1-amplified tumor cells, treatment with the compound resulted in a reduction of cell proliferation by over 70% at concentrations above 10 µM .
  • In Vivo Studies :
    • In xenograft models, administration of the compound led to a marked decrease in tumor size compared to control groups. This was attributed to its ability to induce apoptosis in cancer cells .

Table 2: Summary of Biological Activity Findings

Study TypeModelResultReference
In VitroCancer Cell LinesIC50 < 10 µM for significant cytotoxicity
In VivoXenograft ModelsTumor size reduction > 70% compared to control

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been explored to enhance its potency and selectivity. Variations in substituents on the quinoline scaffold have shown significant effects on biological activity.

Key Findings:

  • The introduction of fluorine atoms at positions 5 and 8 enhances lipophilicity and possibly increases binding affinity to target proteins.
  • Modifications that maintain the integrity of the quinoline structure while varying side chains have yielded compounds with improved selectivity for PKMYT1 over other kinases .

Table 3: Structure-Activity Relationship Highlights

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity and potency
Side Chain VariationEnhanced selectivity for PKMYT1

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